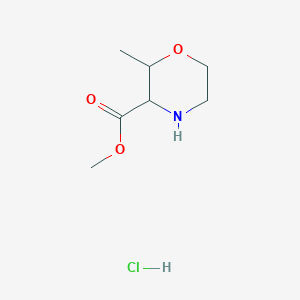

Methyl 2-methylmorpholine-3-carboxylate hydrochloride

Description

X-ray Diffraction Studies of Crystal Packing

X-ray powder diffraction (XRPD) studies of morpholine derivatives provide critical insights into their crystalline arrangements. For methyl 2-methylmorpholine-3-carboxylate hydrochloride, the XRPD pattern is characterized by distinct 2θ values that reflect its unique crystal lattice. Comparable morpholine salts, such as (2S)-2-[(1S)-(4-chloro-2-methoxyphenoxy)(phenyl)methyl]morpholine edisylate, exhibit prominent peaks at 3.4°, 4.7°, and 5.2° , suggesting that the hydrochloride derivative likely shares similar low-angle reflections due to its ionic interactions. The crystal system and space group can be inferred from related structures; for example, a morpholine-containing iron complex crystallizes in the triclinic system with space group P-1 and unit cell dimensions a = 12.0485 Å, b = 13.2910 Å, and c = 13.4446 Å . These parameters imply that methyl 2-methylmorpholine-3-carboxylate hydrochloride may adopt a comparable triclinic or monoclinic system, given the steric demands of its methyl and carboxylate substituents.

Table 1: Comparative Crystallographic Parameters of Morpholine Derivatives

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the conformational preferences of methyl 2-methylmorpholine-3-carboxylate hydrochloride in solution. The compound’s SMILES string (CC1(CNCCO1)C(=O)OC) indicates axial-equatorial substituent arrangements, which are corroborated by $$ ^1 \text{H} $$-NMR coupling constants. For instance, the methylene protons adjacent to the morpholine nitrogen typically exhibit geminal coupling ($$ J \approx 12–14 \, \text{Hz} $$), as observed in trans-6d, a morpholinone derivative with a similar chair conformation . The carboxylate group’s orientation relative to the morpholine ring can be inferred from torsion angles; in related structures, the S2–C13–N1–C17 torsion angle of −171.64° suggests an antiperiplanar arrangement, minimizing steric clashes between the carboxylate and methyl groups.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 2-methylmorpholine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H |

InChI Key |

MKEFQXMASBWRKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCCO1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Direct Carboxylation

The direct carboxylation approach represents one of the most straightforward methods for synthesizing Methyl 2-methylmorpholine-3-carboxylate hydrochloride. A typical procedure involves dissolving 2-methylmorpholine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, followed by cooling the solution to 0-5°C in an ice bath. Triethylamine (1.2-1.5 equivalents) is then added as a base to neutralize the hydrogen chloride formed during the reaction. Methyl chloroformate (1.0-1.1 equivalents) is added dropwise over a period of 30-60 minutes to control the exothermic reaction and minimize side product formation. The reaction mixture is typically allowed to warm to room temperature and stirred for an additional 2-8 hours to ensure complete conversion.

After completion of the reaction, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture undergoes aqueous workup to remove triethylamine hydrochloride and other water-soluble impurities. This usually involves washing the organic layer with water, dilute acid (to remove excess amine), saturated sodium bicarbonate solution (to remove any unreacted chloroformate), and brine, followed by drying over anhydrous sodium sulfate or magnesium sulfate. Concentration of the organic phase under reduced pressure yields the free base form of the product, which is then converted to the hydrochloride salt by treatment with hydrogen chloride in a suitable solvent such as diethyl ether or isopropanol. The resulting hydrochloride salt typically precipitates from solution and can be collected by filtration, washed with cold solvent, and dried under vacuum to obtain the final product.

Variations of this protocol focus on optimizing reaction parameters such as temperature, solvent, and base selection. For example, some researchers report improved yields when using a combination of dichloromethane and tetrahydrofuran (1:1 ratio) as the solvent system, which enhances the solubility of both starting materials and reaction intermediates. Temperature control proves crucial, with optimal results typically achieved by maintaining the reaction below 10°C during the addition of methyl chloroformate and then allowing it to proceed at ambient temperature for completion. Extended reaction times beyond 8 hours rarely provide significant yield improvements and may lead to decomposition or side reactions, particularly in the presence of moisture or oxygen.

Preparation via Cyclization of Functionalized Precursors

The resulting aldehyde intermediate is then subjected to reductive amination with formaldehyde and sodium cyanoborohydride to introduce the methyl group, followed by protection of the secondary amine if necessary. The next stage involves introduction of a leaving group on the alcohol, typically by conversion to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The carboxylate functionality is introduced through alkylation with a suitable reagent, such as methyl bromoacetate, in the presence of a base like potassium carbonate or cesium carbonate in solvents such as acetone or DMF. Careful optimization of the base and solvent combination is critical at this stage, with studies indicating that cesium carbonate in acetone provides superior yields (42%) compared to other combinations such as sodium carbonate in DMF (approximately 0%).

The final cyclization step to form the morpholine ring typically involves deprotection of the amine (if protected) followed by intramolecular substitution, displacing the previously installed leaving group. This cyclization often requires carefully controlled conditions, including appropriate temperature, concentration, and sometimes the addition of catalysts to promote ring closure. Following cyclization, the product is isolated and converted to the hydrochloride salt using hydrogen chloride in a suitable solvent. Throughout this multi-step process, purification of intermediates using column chromatography (typically with silica gel and hexane-ethyl acetate gradient) is often necessary to ensure the purity of the final product.

Preparation via Functionalization of Morpholine Scaffolds

Synthesis of Methyl 2-methylmorpholine-3-carboxylate hydrochloride can also be achieved by functionalization of pre-formed morpholine rings, an approach particularly valuable when starting materials are readily available. This method typically begins with morpholine or a simple morpholine derivative and involves selective introduction of the methyl group at the 2-position followed by carboxylation at the 3-position. A representative procedure starts with protection of the morpholine nitrogen using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), enabling regioselective functionalization of the ring.

The protected morpholine undergoes deprotonation at the 2-position using a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperature (typically -78°C) in an anhydrous solvent like tetrahydrofuran. The resulting lithiated species is quenched with a methyl electrophile such as methyl iodide to introduce the methyl group at the 2-position. Following this alkylation, the 3-position is functionalized through a second deprotonation-alkylation sequence, this time using a carboxylate-introducing electrophile such as methyl chloroformate or dimethyl carbonate. Alternatively, the 3-position can be functionalized through oxidation to form a ketone, followed by conversion to the desired carboxylate through appropriate transformations.

Deprotection of the nitrogen is achieved using conditions appropriate for the protecting group employed, such as trifluoroacetic acid for Boc or hydrogenolysis for Cbz. The free base is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent. This approach, while requiring multiple steps and careful control of reaction conditions, offers excellent regioselectivity and often provides higher yields of the desired isomer compared to direct carboxylation methods. The method is particularly valuable for the preparation of enantiomerically enriched products, as chiral auxiliaries or catalysts can be employed during the functionalization steps to control the stereochemistry of the product.

Purification Methods

Recrystallization Techniques

Recrystallization represents the most commonly employed purification method for Methyl 2-methylmorpholine-3-carboxylate hydrochloride, offering an effective balance between purity and recovery yield. The selection of an appropriate solvent system proves critical for successful recrystallization, with various researchers reporting different optimal systems depending on the specific impurity profile. Common solvent choices include acetonitrile, ethanol, isopropanol, or mixtures of these with less polar solvents such as diethyl ether or toluene. Temperature control during the dissolution and cooling phases significantly impacts crystal formation and purity, with slow cooling generally producing larger, more pure crystals compared to rapid cooling.

A standard recrystallization protocol involves dissolving the crude hydrochloride salt in the minimum volume of hot solvent (typically close to the solvent's boiling point), optionally treating with activated charcoal to remove colored impurities, filtering while hot, and then allowing the solution to cool slowly to room temperature followed by further cooling in an ice bath. The crystals are collected by filtration, washed with cold solvent to remove adhering mother liquor, and dried under vacuum or in a desiccator. For more challenging purifications, multiple recrystallizations may be necessary, though this typically results in lower overall recovery. For the hydrochloride salt form specifically, acetonitrile has been identified as an excellent recrystallization solvent, providing high purity product with acceptable recovery rates.

The recrystallization process can be optimized by various techniques, including seeding with pure crystals to promote crystallization of the desired form, controlling the cooling rate, and adjusting the solvent composition during the process. For example, the addition of a less polar solvent such as diethyl ether to a solution in ethanol or isopropanol after dissolution can help initiate crystallization and improve recovery. The purity of the recrystallized product should be assessed by appropriate analytical techniques, such as melting point determination, HPLC, or NMR spectroscopy, with multiple recrystallizations performed if necessary to achieve the desired purity.

Chromatographic Purification

Chromatographic techniques provide powerful methods for purifying Methyl 2-methylmorpholine-3-carboxylate hydrochloride, particularly when dealing with complex mixtures or when high purity is required. Column chromatography on silica gel represents the most widely used chromatographic method for laboratory-scale purification, typically employing a gradient elution system with increasing polarity. Commonly reported mobile phase compositions include hexane-ethyl acetate gradients, dichloromethane-methanol systems, or chloroform-methanol mixtures, with the exact ratio optimized based on the impurity profile of the crude product. For the free base form, typical elution systems begin with a low proportion of the polar component (e.g., 5-10% ethyl acetate in hexane) and gradually increase to 30-50% as the separation progresses.

For more challenging separations or for larger-scale purifications, flash chromatography or automated systems offer advantages in terms of speed and loading capacity. Typical flash chromatography protocols employ similar solvent systems to traditional column chromatography but operate at higher flow rates under pressure. For the hydrochloride salt, which is typically more polar than the free base, reverse-phase chromatography using C18 silica and water-acetonitrile or water-methanol gradients may provide superior separation, particularly for closely related impurities. In all chromatographic methods, fractions containing the product are identified by TLC or analytical HPLC, combined, and concentrated to obtain the purified compound.

High-performance liquid chromatography (HPLC) offers the highest resolution separation and is particularly valuable for analytical characterization or small-scale purifications requiring exceptional purity. Preparative HPLC using appropriate columns (typically C18 or other reverse-phase materials for the hydrochloride salt) can separate impurities that differ only slightly in structure from the target compound. While HPLC provides excellent purification, its use for larger-scale preparations is limited by throughput and cost considerations. Following chromatographic purification, the isolated free base is typically converted to the hydrochloride salt as described previously, with potential further purification by recrystallization if needed to meet stringent purity requirements.

Conversion to Salt Forms and Purification

The conversion of the free base form of Methyl 2-methylmorpholine-3-carboxylate to its hydrochloride salt serves both as a means of purification and as a way to improve the compound's physical properties, particularly its stability and solubility in polar solvents. The process typically involves dissolving the free base in an appropriate solvent, such as diethyl ether, ethyl acetate, or acetone, followed by the addition of hydrogen chloride in various forms. Common sources of hydrogen chloride include gaseous HCl, concentrated aqueous HCl, or solutions of HCl in organic solvents such as diethyl ether or dioxane. The selection of the HCl source and solvent system significantly impacts the quality and yield of the resulting salt.

A representative protocol involves dissolving the free base in diethyl ether or a mixture of diethyl ether and a more polar solvent, cooling the solution to 0-5°C, and then adding hydrogen chloride (typically as a solution in diethyl ether) dropwise until precipitation is complete and the solution tests acidic to pH paper. The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether to remove impurities, and dried under vacuum. For more challenging purifications, the salt formation can be conducted in toluene, which enhances the precipitation and yields a product with improved purity without altering the trans:cis ratio of isomers. This approach proves particularly valuable when stereochemical integrity must be maintained during the purification process.

Alternative salt forms, such as hydrobromide, sulfate, or tartrate, may offer advantages in specific cases, particularly when the hydrochloride salt exhibits unfavorable properties such as hygroscopicity or poor crystallinity. For example, the hydrobromide salt of similar morpholine derivatives has been reported to exhibit excellent crystallization properties and stability. The selection of the optimal salt form typically requires screening various counterions and crystallization conditions to identify the form with the most favorable properties for the intended application. Following salt formation, additional purification by recrystallization can further improve the product's purity if needed.

Industrial Scale Production

Continuous Flow Synthesis

Continuous flow synthesis represents a modern approach to the industrial-scale production of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, offering significant advantages over traditional batch processes in terms of efficiency, safety, and product quality. In flow systems, reactants are continuously pumped through reaction channels or tubes where mixing and reaction occur, followed by continuous workup and isolation steps. This approach is particularly well-suited for the direct carboxylation method, where the exothermic reaction between 2-methylmorpholine and methyl chloroformate can be precisely controlled by modulating flow rates, residence times, and temperature profiles along the reactor length.

A typical flow setup for this synthesis includes separate streams for the morpholine derivative, the base (typically triethylamine), and methyl chloroformate, which meet at mixing junctions before entering the main reactor channel. The reactor temperature is carefully controlled, often maintaining conditions around 0-10°C for the initial mixing and reaction zone, followed by a warming zone to ensure reaction completion. Residence times in the reactor typically range from minutes to tens of minutes, significantly shorter than the hours required in batch processes. The reaction stream then enters in-line workup modules, which may include liquid-liquid extraction for removing salts and impurities, followed by evaporation of solvent and crystallization of the hydrochloride salt in a continuous crystallizer.

The advantages of flow synthesis for this compound include improved heat transfer due to the high surface-to-volume ratio of flow channels, leading to better temperature control and reduced side reactions; consistent product quality due to precise control of reaction parameters; enhanced safety when handling hazardous reagents like methyl chloroformate; and potential for automated operation and real-time monitoring. These benefits have led to increasing adoption of flow methods for the industrial production of pharmaceutical intermediates like Methyl 2-methylmorpholine-3-carboxylate hydrochloride, particularly for applications requiring high purity and consistent quality.

Batch Process Optimization

Despite advances in continuous flow technology, optimized batch processes remain widely used for the industrial production of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, particularly when flexibility in production scale is required. Batch process optimization focuses on improving reaction efficiency, minimizing waste, and enhancing product quality through careful control of reaction parameters and operating procedures. For the synthesis of this compound, key optimization areas include reactor design, mixing efficiency, temperature control, reagent addition rates, and workup procedures.

In a typical optimized batch process, the reaction is conducted in a jacketed vessel equipped with efficient mixing and precise temperature control. The order and rate of reagent addition are carefully controlled, with methyl chloroformate typically added slowly to the pre-cooled solution of 2-methylmorpholine and base to manage the exothermic reaction. Monitoring of the reaction progress using in-process analytical techniques such as HPLC or IR spectroscopy allows for real-time adjustments and determination of the optimal endpoint. Following reaction completion, efficient workup procedures minimize product loss while removing impurities, often employing continuous liquid-liquid extraction or centrifugal separation technologies for improved efficiency compared to traditional separatory funnel methods.

Post-reaction processing represents a critical aspect of batch optimization, with crystallization of the hydrochloride salt typically performed in dedicated crystallization vessels with precise control of cooling rates, seeding, and agitation to ensure consistent crystal size and purity. The final isolation by filtration, washing, and drying is often conducted using automated filtration systems that minimize product exposure to the environment and reduce operator handling. These optimized batch processes can achieve high yields (typically 75-85%) and excellent purity (>98%) on scales ranging from kilograms to hundreds of kilograms, making them suitable for commercial production of this pharmaceutical intermediate.

Quality Control and Analytical Methods

Robust quality control procedures and analytical methods are essential for ensuring the consistency and purity of industrially produced Methyl 2-methylmorpholine-3-carboxylate hydrochloride. A comprehensive analytical strategy typically includes identification tests, purity assessments, determination of physical properties, and detection of specific impurities, with methods validated according to relevant regulatory guidelines. The primary analytical techniques employed include high-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, each providing complementary information about the product.

HPLC analysis represents the cornerstone of purity assessment, typically employing a validated stability-indicating method capable of separating the active ingredient from potential impurities and degradation products. Common HPLC methods use reversed-phase columns (often C18) with mobile phases consisting of acetonitrile or methanol gradients in buffered aqueous solutions, with detection by UV absorbance. Typical specifications for industrial grade material require chromatographic purity exceeding 98%, with individual impurities limited to less than 0.5%. NMR spectroscopy (typically 1H and 13C) provides structural confirmation and can detect impurities with different structural features, while MS offers precise molecular weight determination and can identify trace impurities through its high sensitivity.

Physical property testing complements chemical analysis, with parameters such as melting point, appearance, solubility, and pH of aqueous solutions routinely measured to ensure batch-to-batch consistency. For the hydrochloride salt specifically, assessment of crystalline form by X-ray powder diffraction (XRPD) may be included to confirm the desired polymorph, as different crystalline forms can exhibit varying stability and solubility properties. Water content determination by Karl Fischer titration is particularly important for the hygroscopic hydrochloride salt, with specifications typically limiting moisture content to below 0.5%. These comprehensive analytical methods, combined with appropriate specifications and acceptance criteria, ensure that industrially produced Methyl 2-methylmorpholine-3-carboxylate hydrochloride meets the quality requirements for its intended applications.

Alternative Synthesis Routes

N-Methylation of Morpholine Derivatives

An alternative approach to synthesizing Methyl 2-methylmorpholine-3-carboxylate hydrochloride involves the N-methylation of appropriately substituted morpholine derivatives. This route typically begins with morpholine-3-carboxylate esters, which can be methylated at the nitrogen using various alkylating agents. The advantage of this approach lies in its potential for higher regioselectivity compared to methods that introduce the methyl group at the carbon skeleton, particularly when working with pre-formed morpholine scaffolds. A typical procedure involves reacting the morpholine-3-carboxylate ester with a methylating agent such as methyl iodide, dimethyl sulfate, or dimethyl carbonate in the presence of a suitable base.

Research has shown that the choice of methylating agent, base, and reaction conditions significantly impacts the outcome of these reactions. For example, when using dimethyl carbonate as both the methylating agent and solvent, the reaction proceeds efficiently at elevated temperatures without requiring additional catalysts. This approach offers environmental advantages due to the low toxicity of dimethyl carbonate compared to traditional methylating agents like methyl iodide. The reaction typically requires temperatures of 100-200°C and pressures of 1.0-50 × 10^5 Pa, with reaction times ranging from 1 to 10 hours depending on the specific conditions employed. Under optimized conditions (such as 150°C, 20 × 10^5 Pa for 5 hours), these reactions can achieve conversion efficiencies of morpholine exceeding 90% with yields of N-methylmorpholine around 75-85%.

An alternative approach within this category involves the use of formaldehyde as the methylating agent in combination with a reducing agent, typically in a reductive amination process. This method often employs sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent, with reactions conducted in solvents such as dichloromethane or tetrahydrofuran under mildly acidic conditions. While this approach may offer milder conditions compared to direct methylation, it typically provides lower yields and may require more extensive purification to remove reduction byproducts. Following the N-methylation step, conversion to the hydrochloride salt proceeds as described previously, typically yielding the desired product after appropriate purification.

Cycloaddition Approaches

Cycloaddition reactions provide an elegant approach to the synthesis of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, enabling the construction of the morpholine ring system in a single step with potential for stereocontrol. These methods typically involve reactions between suitably functionalized alkenes or alkynes and nitrogen-containing compounds to form the heterocyclic ring. One such approach involves the [4+2] cycloaddition of nitrones with alkenes, generating isoxazolidines that can be further transformed into morpholine derivatives through reductive ring opening and cyclization. This strategy offers the advantage of potentially introducing multiple substituents at specific positions in a stereocontrolled manner during the initial cycloaddition step.

A representative procedure for this approach begins with the preparation of an appropriate nitrone from an N-substituted hydroxylamine and an aldehyde, followed by cycloaddition with a functionalized alkene such as a vinyl ester. The resulting isoxazolidine undergoes reductive cleavage of the N-O bond, typically using hydrogen with a palladium catalyst or samarium diiodide, to generate an amino alcohol intermediate. This intermediate is then cyclized to form the morpholine ring, often through reaction with a suitable bifunctional reagent containing both leaving groups and carbonyl functionality. The methyl group at the 2-position can be introduced either through the initial nitrone structure or through subsequent functionalization steps.

While cycloaddition approaches offer elegant access to the target compound, they often require more specialized reagents and conditions compared to more direct methods, potentially limiting their application in industrial settings. However, their ability to control stereochemistry makes them valuable for preparing specific isomers of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, particularly when high enantiomeric or diastereomeric purity is required. As with other synthetic routes, the final steps typically involve isolation of the free base followed by conversion to the hydrochloride salt using standard procedures.

Enzymatic and Biocatalytic Methods

Optimization Strategies

Catalyst and Reagent Selection

The selection of appropriate catalysts and reagents significantly influences the efficiency and selectivity of synthetic routes to Methyl 2-methylmorpholine-3-carboxylate hydrochloride. For N-methylation approaches using dimethyl carbonate, for example, the reaction can proceed without additional catalysts under appropriate temperature and pressure conditions, offering advantages in terms of process simplicity and reduced waste generation. However, for more complex transformations such as stereoselective additions or cyclizations, catalyst selection becomes crucial for controlling reaction outcomes.

Lewis acid catalysts have proven particularly effective for certain transformations in morpholine synthesis. In the preparation of N-methylmorpholine, for instance, Lewis acids catalyze the cyclization of N-methyldiethanolamine to form the morpholine ring with good efficiency. The ratio of N-methyldiethanolamine to Lewis acid (typically 1:0.5-2 v/v) significantly impacts reaction outcomes, with optimized conditions providing high yields of the desired product. Following reaction completion, proper workup procedures, including washing with chloroform and extraction with dichloromethane after base treatment, ensure effective removal of the catalyst and isolation of the pure product.

For stereoselective transformations, chiral catalysts offer powerful tools for controlling the configuration of stereogenic centers in the target molecule. Asymmetric hydrogenation catalysts, for example, can be employed for the stereoselective reduction of precursors containing C=C or C=N bonds, potentially providing access to specific stereoisomers of Methyl 2-methylmorpholine-3-carboxylate hydrochloride. Similarly, chiral organocatalysts or metal-ligand complexes can promote stereoselective alkylation or functionalization reactions, enabling the preparation of enantiomerically enriched products. The selection of optimal catalysts and reagents typically involves screening various candidates under controlled conditions, often aided by high-throughput experimental techniques or computational methods to predict reactivity and selectivity.

Process Intensification and Green Chemistry Approaches

Process intensification and green chemistry principles are increasingly applied to the synthesis of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, aiming to develop more sustainable, efficient, and environmentally benign production methods. These approaches focus on minimizing waste generation, reducing energy consumption, eliminating or replacing hazardous reagents, and improving overall process efficiency. A key aspect of process intensification involves the development of multi-functional reactors that combine reaction and separation steps, reducing equipment requirements and processing time while potentially improving yields and selectivity.

Microreactor and flow chemistry technologies represent significant advances in process intensification for this synthesis, offering enhanced heat and mass transfer, improved safety for hazardous reagents, and potential for continuous operation. These systems are particularly well-suited for reactions involving reactive intermediates or requiring precise temperature control, such as the carboxylation of 2-methylmorpholine with methyl chloroformate. Comparative studies between batch and flow processes for similar transformations have demonstrated improvements in yield (typically 5-15% higher) and purity (reduced impurity levels) when using flow systems, primarily due to more precise control of reaction parameters and reduced exposure times at elevated temperatures.

Green chemistry approaches focus on replacing hazardous reagents with more environmentally benign alternatives and developing more atom-efficient synthetic routes. For the methylation of morpholine derivatives, for example, dimethyl carbonate offers a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, reducing toxicity concerns and waste generation. Similarly, the use of catalytic methods rather than stoichiometric reagents for transformations such as oxidations or reductions can significantly reduce the environmental impact of the synthesis. Alternative solvents, including water, supercritical carbon dioxide, or bio-derived solvents, are also being explored as replacements for traditional organic solvents, potentially reducing the environmental footprint of the production process while maintaining or improving reaction efficiency.

Comparative Analysis of Methods

Yield and Purity Comparison

A critical evaluation of the various synthetic approaches to Methyl 2-methylmorpholine-3-carboxylate hydrochloride reveals significant differences in yield and purity outcomes, informing the selection of optimal methods for specific applications. The direct carboxylation approach typically provides moderate to good yields (60-75%) of the product with acceptable purity after single recrystallization. This method benefits from its simplicity and minimal number of steps, making it particularly suitable for larger-scale preparations where process efficiency is prioritized over maximizing yield. The cyclization of functionalized precursors, while more complex, can achieve higher overall yields (70-85%) when optimized, particularly when stereocontrol is required for specific isomers.

Purification methods significantly impact the final product quality, with different approaches providing varying levels of purity. Recrystallization of the hydrochloride salt from acetonitrile has been shown to effectively remove many common impurities, with multiple recrystallizations capable of achieving >99% purity at the cost of reduced overall yield. Chromatographic purification provides the highest purity (often >99.5%) but becomes impractical and costly for larger-scale preparations. The combined approach of converting the free base to the hydrochloride salt followed by recrystallization offers an optimal balance between purity and practical scalability for most applications.

Table 2: Comparative Analysis of Synthetic Methods for Methyl 2-methylmorpholine-3-carboxylate hydrochloride

| Method | Typical Yield (%) | Purity After Single Purification (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Direct Carboxylation | 60-75 | 95-97 | Simple procedure, readily available starting materials | Limited stereoselectivity, moderate yield |

| Cyclization of Functionalized Precursors | 70-85 | 97-98 | Good stereochemical control, higher yield | Multiple steps, more complex |

| Functionalization of Morpholine Scaffolds | 50-65 | 94-96 | Good regioselectivity, versatile | Requires strong bases, temperature control critical |

| N-Methylation with Dimethyl Carbonate | 75-85 | 93-95 | Environmentally friendly, good yield | Requires elevated temperature and pressure |

| Cycloaddition Approaches | 45-60 | 96-98 | Excellent stereochemical control | Specialized reagents, lower overall yield |

| Flow Chemistry Methods | 65-80 | 97-99 | Improved safety, consistent quality | Equipment requirements, setup complexity |

This comparative analysis reveals that no single method universally outperforms all others, with the optimal approach depending on specific requirements for scale, purity, stereochemical control, and available resources. For laboratory-scale preparations requiring high stereochemical purity, the cyclization or cycloaddition approaches may be preferred despite their complexity. For industrial production focusing on cost-effectiveness and scalability, the direct carboxylation or N-methylation approaches, potentially implemented in flow systems, typically provide the best balance of efficiency and product quality.

Scalability and Industrial Applicability

The scalability and industrial applicability of various synthesis methods for Methyl 2-methylmorpholine-3-carboxylate hydrochloride vary significantly, with key considerations including raw material availability and cost, equipment requirements, safety concerns, waste generation, and process robustness. The direct carboxylation approach offers excellent scalability due to its straightforward procedure and readily available starting materials, making it a preferred method for larger-scale production despite its somewhat lower yield compared to more complex routes. This method can be readily implemented in either batch or continuous flow systems, with the latter offering advantages in terms of safety when handling reactive reagents like methyl chloroformate.

The cyclization of functionalized precursors, while providing good yields and stereochemical control, presents challenges for industrial scale-up due to its multi-step nature and potentially higher cost of starting materials. Each additional step introduces yield losses, increasing waste generation and production costs. However, for applications requiring specific stereoisomers with high purity, this approach may justify the additional complexity and cost. The N-methylation approach using dimethyl carbonate offers attractive features for industrial applications, including good yields, relatively simple procedures, and reduced environmental impact compared to methods using more hazardous methylating agents. The required elevated temperature and pressure conditions are readily achievable in industrial equipment designed for such operations.

Table 3: Scalability Assessment of Different Synthetic Routes

| Method | Equipment Complexity | Raw Material Availability | Safety Considerations | Waste Factor (kg waste/kg product) | Overall Scalability Rating |

|---|---|---|---|---|---|

| Direct Carboxylation | Low-Medium | Excellent | Medium (hazardous reagents) | 5-8 | High |

| Cyclization Approach | Medium-High | Good | Low-Medium | 12-15 | Medium |

| Functionalization Approach | Medium | Good | Medium (strong bases) | 10-12 | Medium |

| N-Methylation with Dimethyl Carbonate | Medium | Excellent | Low | 4-6 | High |

| Flow Chemistry Implementation | High | Varies by method | Improved over batch | Reduced by 20-30% | Medium-High |

Process development for industrial implementation typically focuses on optimizing the most scalable routes, with considerations such as continuous monitoring strategies, process control parameters, and appropriate safety measures for handling reagents at scale. For the direct carboxylation method, for instance, industrial processes often implement feed rate controls for methyl chloroformate addition, temperature monitoring at multiple points in the reactor, and automated systems for pH control during workup stages. These measures ensure consistent product quality while maintaining safety standards appropriate for large-scale chemical production. The final selection of a production method balances these technical considerations with economic factors such as capital investment requirements, operating costs, and market demands for the specific quality and quantity of the target compound.

Stereochemical Control and Isomer Ratio

The control of stereochemistry represents a critical consideration in the synthesis of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, particularly for applications in pharmaceutical intermediates where specific stereoisomers may exhibit significantly different biological activities. The compound contains two potential stereogenic centers at the 2- and 3-positions of the morpholine ring, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Different synthetic approaches offer varying levels of control over the stereochemical outcome, with some methods producing predominantly specific isomers while others yield mixtures requiring separation.

Chemical Reactions Analysis

Oxidation Reactions

The ester and morpholine moieties undergo oxidation under controlled conditions. Common reagents include:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Ketone derivatives | Selective oxidation of secondary alcohols |

| CrO₃ | Organic solvent (e.g., CH₂Cl₂) | Carboxylic acids | Requires anhydrous conditions |

For example, oxidation with KMnO₄ targets the morpholine ring’s secondary alcohol group, yielding ketones, while CrO₃ may further oxidize the ester to carboxylic acids.

Reduction Reactions

Reductive transformations involve the ester group or the morpholine ring:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Primary alcohols | Complete reduction of ester to alcohol |

| NaBH₄ | Methanol, RT | Partial reduction | Limited to ketone intermediates |

LiAlH₄ reduces the ester to a primary alcohol, while NaBH₄ selectively reduces ketone intermediates formed during prior oxidation steps.

Substitution Reactions

The ester group participates in nucleophilic substitution:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| SOCl₂ | Reflux, anhydrous | Acid chloride | Converts ester to reactive acyl chloride |

| NH₃ (aq) | RT, basic conditions | Amide derivatives | Nucleophilic attack on carbonyl |

For instance, treatment with SOCl₂ generates an acid chloride, facilitating further reactions with amines or alcohols.

Ring-Opening Reactions

The morpholine ring undergoes cleavage under acidic or basic conditions:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| HCl (conc.) | Reflux, aqueous | Amino alcohol derivatives | Protonation of oxygen initiates cleavage |

| NaOH | Aqueous, heat | Diamine compounds | Base-mediated ring scission |

Concentrated HCl opens the ring via protonation of the ether oxygen, yielding amino alcohols, while NaOH promotes hydrolysis to diamines.

Radical-Mediated Reactions

Photoredox catalysis enables radical-based transformations, as demonstrated in related morpholine systems:

| Substrate | Conditions | Product | Selectivity/Yield |

|---|---|---|---|

| Axial carboxylate isomer | Photoredox, methyl vinyl ketone | Single diastereomer | Higher reactivity (vs. equatorial) |

In Giese-type reactions, the axial carboxylate isomer reacts faster due to reduced steric hindrance, leading to diastereoconvergent products .

Mechanistic Insights

-

Steric and Stereoelectronic Effects : Axial substituents on the morpholine ring enhance reactivity in radical pathways by minimizing pseudo A<sub>1,3</sub> strain .

-

Base Catalysis : Bases like BDMAN (1,8-bis(dimethylamino)naphthalene) facilitate hemiaminal formation with 91% conversion efficiency in related syntheses .

Scientific Research Applications

It appears the query contains a slight error. The correct name of the chemical compound is "(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride". There is no readily available information regarding "Methyl 2-methylmorpholine-3-carboxylate hydrochloride" . The following information pertains to applications of (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride.

Scientific Research Applications

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride has applications in scientific research, including:

- Chemistry It is used as a building block in synthesizing complex organic molecules.

- Biology The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine Research explores its potential as a pharmaceutical intermediate or active ingredient.

- Industry It is utilized in producing various chemical products and materials.

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is of interest in medicinal chemistry because of its structural properties and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties and potential effectiveness against bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results highlight the compound's promise as an antibacterial agent, particularly in treating infections caused by resistant strains.

Cytotoxic Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, in assays against prostate cancer cell lines, the compound demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 15.5 |

| PC-3 | 22.8 |

The cytotoxic effects were evaluated using flow cytometry, revealing that the compound induces apoptosis in these cancer cells. The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may inhibit the activity of certain enzymes, leading to altered metabolic states within cells.

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of morpholine derivatives, this compound was tested alongside other compounds. It exhibited superior inhibition against Gram-positive bacteria compared to its analogs.

- Study Design : The study utilized a series of morpholine derivatives to assess their antibacterial activity.

- Findings : The compound showed a significant reduction in bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of methyl 2-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-methylmorpholine-3-carboxylate hydrochloride with structurally related compounds, focusing on molecular features, applications, and safety profiles.

Key Observations :

This may influence its interaction with biological targets or synthetic pathways .

Ring Modifications : Replacing the morpholine oxygen with sulfur (e.g., thiomorpholine derivatives ) increases electron density and alters solubility. Such changes are critical in drug design for optimizing bioavailability .

Functional Group Analogues : Compounds like Yohimbine HCl and L-NAME HCl share the methyl ester hydrochloride motif but diverge in core structures. Yohimbine’s indole alkaloid backbone enables receptor binding, whereas L-NAME’s nitroarginine moiety targets enzymatic activity .

Physicochemical and Pharmacological Comparisons

- Solubility and Stability : Morpholine-based hydrochlorides generally exhibit high water solubility due to ionic character. However, Methyl 3-methylmorpholine-3-carboxylate HCl requires refrigeration to prevent degradation, suggesting sensitivity to heat . In contrast, 3-Fluoro Deschloroketamine HCl (CAS: 2657761-24-3) remains stable for ≥5 years at -20°C, highlighting the role of fluorination in enhancing stability .

- Toxicity : While Methyl 2-methylmorpholine-3-carboxylate HCl lacks explicit hazard data, analogs like Methyl 3-methylmorpholine-3-carboxylate HCl release hazardous gases (e.g., HCl, CO) under fire conditions, necessitating alcohol-resistant foam extinguishers .

Biological Activity

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with notable biological activities attributed to its unique morpholine structure. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-methylmorpholine-3-carboxylate hydrochloride has the molecular formula CHClNO and a molecular weight of approximately 195.64 g/mol. The compound features a morpholine ring substituted at the 3-position with a methyl group and a carboxylate moiety, which enhances its reactivity and biological activity.

The biological activity of methyl 2-methylmorpholine-3-carboxylate hydrochloride primarily involves its interaction with specific enzymes and receptors. It acts as a ligand, influencing their activity and modulating metabolic pathways. Research indicates that it can bind to both active and allosteric sites on enzymes, which can lead to various biological effects, including:

- Enzyme Modulation : Altering the activity of enzymes involved in metabolic pathways.

- Receptor Binding : Interacting with receptors that may influence signaling pathways.

Biological Activities

Methyl 2-methylmorpholine-3-carboxylate hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

- Enzyme Inhibition : It may inhibit specific enzymes, contributing to its pharmacological profile.

- Antiviral Properties : Studies indicate possible antiviral effects, although further research is required to confirm these findings.

Data Table: Comparison of Biological Activities

Study on Enzyme Interaction

A study explored the interaction of methyl 2-methylmorpholine-3-carboxylate hydrochloride with specific enzymes. The compound demonstrated significant binding affinity, suggesting that it could effectively modulate enzyme activity. The results indicated that the compound could serve as a potential lead in drug development aimed at diseases where enzyme modulation is beneficial.

Antiviral Activity Investigation

In vitro tests were conducted to evaluate the antiviral properties of methyl 2-methylmorpholine-3-carboxylate hydrochloride. The compound was tested against various viruses using cultured cell lines. Results showed promising antiviral activity at certain concentrations, warranting further investigation into its mechanism and efficacy.

Toxicity Profile

While methyl 2-methylmorpholine-3-carboxylate hydrochloride shows useful biological activities, studies on its toxicity reveal potential irritant effects. Caution is advised in handling and application due to these properties.

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-methylmorpholine-3-carboxylate hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For morpholine derivatives, stepwise ring closure via cyclization of precursor amines with carbonyl compounds is common . For example, intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound from byproducts. Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized . Post-synthesis, recrystallization in ethanol or methanol improves purity .

Q. Which analytical techniques are most effective for characterizing Methyl 2-methylmorpholine-3-carboxylate hydrochloride and its intermediates?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the morpholine ring and ester group .

- HPLC-MS for purity assessment and detection of trace impurities (e.g., unreacted starting materials or degradation products) .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

- IR spectroscopy to identify functional groups like carboxylate (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling Methyl 2-methylmorpholine-3-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal via licensed chemical waste services .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to potential delayed toxicity .

Advanced Research Questions

Q. How can chiral resolution techniques be applied to isolate enantiomers of Methyl 2-methylmorpholine-3-carboxylate hydrochloride, and what analytical challenges arise?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/isopropanol to separate enantiomers .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to reference standards .

- Challenges : Low solubility in non-polar solvents may require derivatization (e.g., ester hydrolysis) for effective separation .

Q. What experimental strategies are recommended to assess the stability of Methyl 2-methylmorpholine-3-carboxylate hydrochloride under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Stability-Indicating HPLC : Monitor degradation products using a C18 column and UV detection (λ = 210–254 nm) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for Methyl 2-methylmorpholine-3-carboxylate hydrochloride?

- Methodological Answer :

- Reproducibility Checks : Replicate published protocols while controlling variables (e.g., solvent grade, humidity) .

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .

- Collaborative Studies : Share samples with independent labs for parallel analysis using standardized methods (e.g., USP guidelines) .

Q. What advanced impurity profiling methods are suitable for detecting and quantifying trace byproducts in Methyl 2-methylmorpholine-3-carboxylate hydrochloride batches?

- Methodological Answer :

- LC-QTOF-MS : High-resolution mass spectrometry identifies unknown impurities by exact mass and fragmentation patterns .

- NMR Relaxation Measurements : Detect low-level impurities (<0.1%) via ¹³C NMR relaxation times .

- Spiking Experiments : Add suspected impurities (e.g., methyl ester hydrolysis products) to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.